2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative featuring a piperazine ring substituted with a 3-methylphenyl group at position 4 and a 3-methylphenyl group at the thieno[3,2-d]pyrimidine core’s 7-position. This structure combines a bicyclic thienopyrimidinone scaffold with aromatic and piperazinyl substituents, a design strategy commonly employed to enhance biological activity and selectivity in drug discovery .
Properties
Molecular Formula |
C25H26N4OS |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N4OS/c1-16-6-4-8-19(12-16)21-15-31-23-22(21)26-25(27-24(23)30)28-10-11-29(18(3)14-28)20-9-5-7-17(2)13-20/h4-9,12-13,15,18H,10-11,14H2,1-3H3,(H,26,27,30) |
InChI Key |
YQCCLEFUWWWTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-4-one core, followed by the introduction of the piperazinyl and phenyl substituents. Common reagents used in these reactions include halogenated precursors, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Piperazine Ring
Compounds with piperazine substitutions demonstrate significant variability in pharmacological profiles. For instance:
- 2-[4-(2-chlorophenyl)-1-piperazinyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(1H)-one () replaces the 3-methylphenyl group with a 2-chlorophenyl moiety. The chlorine atom’s electron-withdrawing nature may enhance binding affinity to certain targets compared to methyl groups, though this depends on the target’s electrostatic environment .
- In PDE7 inhibitors (), piperazine substituents with hydrophobic groups (e.g., cyclopentylamino) improved ligand efficiency.
Thieno[3,2-d]pyrimidinone Core Modifications
- 7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one () substitutes the 7-position with a phenyl group and the 3-position with a trifluoromethyl-benzyl chain. The trifluoromethyl group’s strong electron-withdrawing effect contrasts with the target compound’s methylphenyl substituent, which may reduce metabolic instability while maintaining moderate lipophilicity .
- 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives () highlight the importance of 7-substituents for PDE7 inhibition.
Comparison with Antimicrobial Thieno[2,3-d]pyrimidinones
describes 3-(pyridin-4-yl)-2-aryl thieno[2,3-d]pyrimidin-4(3H)-ones with antimicrobial activity. While the core differs ([2,3-d] vs. [3,2-d]), substituent patterns offer insights:
- Electron-withdrawing groups (e.g., nitro in 5e ) enhanced antimicrobial activity but may reduce solubility. The target compound’s methyl groups likely improve bioavailability while maintaining moderate activity .
- Heteroaromatic substituents (e.g., thiophene in 5h ) showed variable efficacy, underscoring the target compound’s tailored design for specific targets .
Structural and Pharmacological Data Table
Key Findings and Implications
- Substituent Position: The 7-position in thieno[3,2-d]pyrimidinones is critical for activity, as seen in PDE7 inhibitors (). The target compound’s 7-(3-methylphenyl) group may enhance target engagement .
- Piperazine Modifications : Bulky, hydrophobic groups on piperazine (e.g., 3-methylphenyl) improve selectivity by reducing off-target interactions compared to smaller substituents .
- Core Flexibility: Thieno[2,3-d]pyrimidinones () exhibit diverse bioactivity, suggesting the target compound’s [3,2-d] core could be optimized for specific therapeutic areas .
Biological Activity
2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class. Its unique structural features, characterized by a thieno[3,2-d]pyrimidin-4-one core with piperazinyl and phenyl substitutions, suggest significant potential in medicinal chemistry and biological applications. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C25H26N4OS
- Molecular Weight : 430.6 g/mol
- Key Functional Groups : Thieno[3,2-d]pyrimidine core, piperazine ring
Biological Activity Overview
The biological activity of 2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been explored in various studies, focusing on its pharmacological properties.
Antiviral Activity
Recent studies have indicated that compounds within the thienopyrimidine class exhibit antiviral properties. Specifically, this compound has been included in antiviral screening libraries, suggesting potential efficacy against viral infections such as Hepatitis B Virus (HBV) .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The structural similarities with other thienopyrimidines known for their antibacterial effects imply that this compound may also possess antimicrobial properties .
Neuropharmacological Effects
Research indicates that derivatives of thienopyrimidines can influence neurotransmitter systems. The presence of the piperazine moiety is particularly relevant in modulating serotonin and dopamine receptors, which are crucial in treating psychiatric disorders .
Case Studies and Research Findings
- Screening for Antiviral Activity : In a study involving a library of thienopyrimidine derivatives, 2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one was screened for its ability to inhibit HBV replication. The results showed promising activity, warranting further investigation into its mechanism of action .
- Neuropharmacological Assessment : A study assessed the effects of structurally related compounds on serotonin uptake inhibition. Results indicated that modifications in the piperazine structure significantly enhanced binding affinity to serotonin receptors, suggesting that this compound could be a candidate for developing antidepressants or anxiolytics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | Structure | Exhibits antibacterial activity against Gram-negative bacteria. |
| 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | Structure | Shows promise in developing complex heterocyclic systems. |
| 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride | Structure | Demonstrates antidepressant activity through neurotransmitter uptake inhibition. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
